hexahydro-1,4,5-Oxadiazepine dihydrobromide
Overview
Description
Hexahydro-1,4,5-Oxadiazepine dihydrobromide is a chemical compound with the molecular formula C4H12Br2N2O. It is known for its unique structure, which includes a hexahydro-1,4,5-oxadiazepine ring. This compound is typically found as a white crystalline powder and is soluble in water and slightly soluble in ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hexahydro-1,4,5-Oxadiazepine dihydrobromide involves several steps:
Reaction of Cyclic Alcohol with Bromoethane: The initial step involves reacting a cyclic alcohol with bromoethane to form the corresponding hydrobromide salt.
Reaction with 5-Oxo-2-Mercaptopyrimidine: The hydrobromide salt is then reacted with 5-oxo-2-mercaptopyrimidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction Setup: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification and Crystallization: The product is purified through crystallization and filtration techniques to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1,4,5-Oxadiazepine dihydrobromide undergoes various chemical reactions, including:
Reduction Reactions: It can be reduced to form different derivatives.
Amination Reactions: It participates in amination reactions to form amine derivatives.
Nucleophilic Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Amination Reagents: Amination reactions often use ammonia or primary amines.
Nucleophiles: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products Formed
Reduction Products: Various reduced forms of hexahydro-1,4,5-Oxadiazepine.
Amination Products: Amine derivatives with different substituents.
Substitution Products: Compounds where bromide ions are replaced by other nucleophiles.
Scientific Research Applications
Hexahydro-1,4,5-Oxadiazepine dihydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of hexahydro-1,4,5-Oxadiazepine dihydrobromide involves its interaction with specific molecular targets. It is believed to exert its effects by:
Binding to Enzymes: It can inhibit or activate certain enzymes, affecting biochemical pathways.
Interacting with Receptors: It may interact with cellular receptors, modulating signal transduction pathways
Comparison with Similar Compounds
Hexahydro-1,4,5-Oxadiazepine dihydrobromide can be compared with other similar compounds, such as:
Hexahydro-1,4-Diazepine: Similar structure but lacks the oxygen atom in the ring.
Hexahydro-1,4,5-Oxadiazepine: The base compound without the dihydrobromide salt.
1,4,5-Oxadiazepane: Another related compound with a different ring structure
Uniqueness
This compound is unique due to its specific ring structure and the presence of bromide ions, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,4,5-oxadiazepane;dihydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.2BrH/c1-3-7-4-2-6-5-1;;/h5-6H,1-4H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUYCADEONCGGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNN1.Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Br2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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